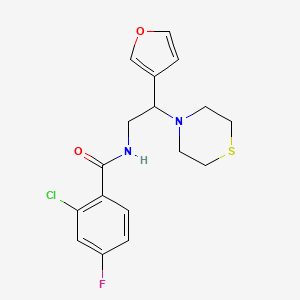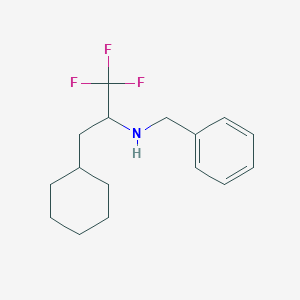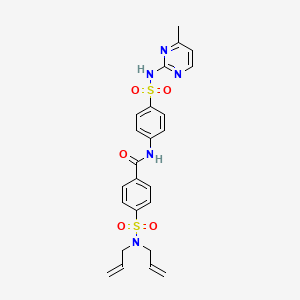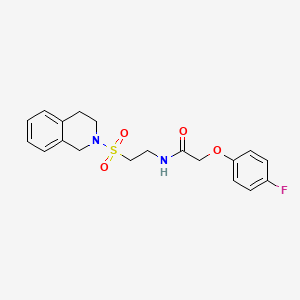
2-chloro-4-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
The mechanism of action of 2-chloro-4-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide involves its interaction with ion channels such as TRPA1 and TRPV1, which are involved in various physiological processes such as pain sensation, inflammation, and thermoregulation. This compound has been shown to bind to these channels and modulate their activity, leading to the inhibition of pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of ion channels such as TRPA1 and TRPV1, the induction of apoptosis in cancer cells, and the suppression of angiogenesis. This compound has also been shown to have anti-inflammatory effects and to reduce pain sensation in animal models.
実験室実験の利点と制限
2-chloro-4-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide has several advantages for use in lab experiments, including its high purity, stability, and well-characterized synthesis method. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 2-chloro-4-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide, including the development of more potent and selective analogs, the investigation of its potential applications in other fields such as cardiovascular research and drug addiction, and the optimization of its pharmacokinetic properties for potential therapeutic use. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other ion channels and signaling pathways.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research applications, including neuroscience and cancer research. Its mechanism of action involves the modulation of ion channels such as TRPA1 and TRPV1, leading to the inhibition of pain and inflammation. This compound has several advantages for use in lab experiments, but further research is needed to optimize its pharmacokinetic properties and elucidate its exact mechanism of action.
合成法
The synthesis of 2-chloro-4-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide involves several steps, including the reaction of 2-chloro-4-fluoroaniline with 2-(furan-3-yl)-2-thiomorpholine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with benzoyl chloride to obtain the final product, this compound. This synthesis method has been optimized for high yield and purity, and the compound has been extensively characterized using various analytical techniques such as NMR and mass spectrometry.
科学的研究の応用
2-chloro-4-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide has been widely used in scientific research for its potential applications in various fields such as neuroscience, cancer research, and drug development. In neuroscience, this compound has been shown to modulate the activity of ion channels such as TRPA1 and TRPV1, which are involved in pain sensation and inflammation. This compound has also been studied for its potential applications in cancer research, where it has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis.
特性
IUPAC Name |
2-chloro-4-fluoro-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O2S/c18-15-9-13(19)1-2-14(15)17(22)20-10-16(12-3-6-23-11-12)21-4-7-24-8-5-21/h1-3,6,9,11,16H,4-5,7-8,10H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLBKUHXPGBTKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=C(C=C(C=C2)F)Cl)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2395383.png)
![1-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2395384.png)
![N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2395385.png)

![9-Methyl-2-(methylamino)-3-(methyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2395388.png)

![N-(2-chlorophenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2395393.png)
![2,3,5-Trimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2395395.png)




![N-Methyl-N-[2-[methyl-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2395402.png)
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)indolizine-2-carboxamide](/img/structure/B2395403.png)